molecular formula C7H8N2O2S B13215345 2H,3H-Thieno[3,4-B][1,4]dioxine-5-carboximidamide

2H,3H-Thieno[3,4-B][1,4]dioxine-5-carboximidamide

Cat. No.: B13215345
M. Wt: 184.22 g/mol
InChI Key: MVEYLSVCXGMWIR-UHFFFAOYSA-N
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Description

2H,3H-Thieno[3,4-B][1,4]dioxine-5-carboximidamide is a heterocyclic compound that contains both sulfur and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,3H-Thieno[3,4-B][1,4]dioxine-5-carboximidamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thieno[3,4-B][1,4]dioxine derivative with an amine source to introduce the carboximidamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2H,3H-Thieno[3,4-B][1,4]dioxine-5-carboximidamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2H,3H-Thieno[3,4-B][1,4]dioxine-5-carboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2H,3H-Thieno[3,4-B][1,4]dioxine-5-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H,3H-Thieno[3,4-B][1,4]dioxine-5-carboximidamide is unique due to its carboximidamide functional group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may have different functional groups, such as nitriles or carboxylic acids, leading to variations in their chemical behavior and applications .

Properties

Molecular Formula

C7H8N2O2S

Molecular Weight

184.22 g/mol

IUPAC Name

2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboximidamide

InChI

InChI=1S/C7H8N2O2S/c8-7(9)6-5-4(3-12-6)10-1-2-11-5/h3H,1-2H2,(H3,8,9)

InChI Key

MVEYLSVCXGMWIR-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(SC=C2O1)C(=N)N

Origin of Product

United States

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